N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea -

N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea

Catalog Number: EVT-4687669
CAS Number:
Molecular Formula: C14H12ClFN2O
Molecular Weight: 278.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Activity: Diarylurea derivatives, particularly those targeting specific kinases, have shown promise as anticancer agents [ [], [], [] ]. These compounds can inhibit tumor cell proliferation and induce apoptosis, making them potential candidates for developing novel cancer therapies.
  • Antimicrobial Activity: Some diarylurea derivatives have exhibited antimicrobial activity against various bacterial and fungal strains [ [], [], [] ]. These compounds could be further explored for developing new antimicrobial agents to combat infectious diseases.
  • Antidepressant Activity: Certain diarylurea analogs have shown antidepressant-like effects in animal models, suggesting their potential use in treating mood disorders [ [] ].
  • Integrin Antagonists: Research indicates certain diarylurea compounds demonstrate activity as α4β1 integrin antagonists [ [], [] ]. These proteins play a key role in cell adhesion and signaling, making their antagonists relevant for studying inflammatory responses and immune-related diseases.

N-(3-Chlorophenyl)-N′-(2-methylphenyl)succinamide monohydrate

  • Compound Description: This compound is a succinamide derivative featuring a 3-chlorophenyl group and a 2-methylphenyl group attached to the succinamide moiety. The crystal structure reveals a hydrated form with water molecules participating in hydrogen bonding networks [].

N-(4-Chlorophenyl)-N′-(3-methylphenyl)succinamide monohydrate

  • Compound Description: Similar to the previous compound, this derivative is also a succinamide with a chlorophenyl and a methylphenyl group. The difference lies in the substitution pattern on the aromatic rings - a 4-chlorophenyl and a 3-methylphenyl [].

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is a potent multitargeted receptor tyrosine kinase (RTK) inhibitor, particularly targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families []. It exhibits significant tumor growth inhibition in various preclinical models [] but can induce reversible hypertension, manageable with antihypertensive drugs without compromising its antitumor efficacy [].

N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea

  • Compound Description: This series of compounds explores the impact of the nitrogen atom's position in the pyridyl ring on the molecular structure and intermolecular interactions. The variation in nitrogen position influences the hydrogen bonding patterns, leading to distinct crystal packing arrangements [].

4-[(4-chloro-5-methyl-2-methylthiophenyl)sulphonyl]-1-(aryl)semicarbazides and N-[(4-chloro-5-methyl-2-methylthiophenyl)sulphonyl]-N'-(4-chlorophenyl)urea

  • Compound Description: These compounds, encompassing a series of semicarbazides and a urea derivative, were investigated for their potential anticancer activity. The variations in the aryl substituent of the semicarbazides and the presence of a sulfonyl group are notable structural features [].

Properties

Product Name

N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

InChI

InChI=1S/C14H12ClFN2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19)

InChI Key

FNHACSGNEPTNHC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.